![molecular formula C18H17BrN2O5S B2683890 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-37-1](/img/structure/B2683890.png)
4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It was used in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins having anti-tumor activity and dioxanoacridinones .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methyl acrylate, followed by the removal of the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often includes a 2,3-dihydrobenzo[b][1,4]dioxine core .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the addition of acyl chloride to an excess of piperidine .Scientific Research Applications
Photodynamic Therapy Applications
Several studies have focused on the synthesis and characterization of zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives. These compounds demonstrate promising applications in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic reactions. These features highlight their potential as Type II photosensitizers for cancer treatment, leveraging their ability to generate singlet oxygen when exposed to light of specific wavelengths (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).
Drug Development and Molecular Interaction Studies
Compounds containing the benzenesulfonamide moiety have been investigated for various biological activities, including as antagonists for specific receptors or enzymes. For example, methylbenzenesulfonamide derivatives have shown potential as targeting preparations in the prevention of HIV-1 infection, suggesting their application in drug development (Cheng De-ju, 2015). Additionally, the synthesis of pyrrolopyrimidin-6-yl benzenesulfonamides has led to potent A2B adenosine receptor antagonists, indicating their relevance in exploring therapeutic agents for conditions modulated by this receptor (Esteve et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPAQTSVNSZZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide |
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